molecular formula C22H17N3O2S B5982674 N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B5982674
M. Wt: 387.5 g/mol
InChI Key: DWMRZCRMVOHKGW-YDZHTSKRSA-N
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Description

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a quinoline ring, and a sulfanylacetamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-quinolin-2-ylsulfanylacetamide . The reaction is usually carried out in an ethanol solution under reflux conditions at elevated temperatures (around 70°C) for several hours . The resulting product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Reaction Conditions: Reflux, ambient temperature, inert atmosphere

Major Products Formed

    Oxidation Products: Quinoline and naphthalene derivatives

    Reduction Products: Amine derivatives

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a naphthalene ring, a quinoline ring, and a sulfanylacetamide group. This structural arrangement provides the compound with distinct electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-20-11-9-15-5-1-3-7-17(15)18(20)13-23-25-21(27)14-28-22-12-10-16-6-2-4-8-19(16)24-22/h1-13,26H,14H2,(H,25,27)/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMRZCRMVOHKGW-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3=NC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CSC3=NC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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